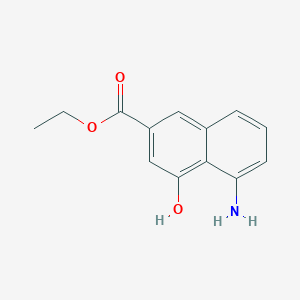

2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a hydroxyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the nitration of naphthalene to form 5-nitro-2-naphthalenecarboxylic acid. This intermediate is then reduced to 5-amino-2-naphthalenecarboxylic acid. The hydroxylation of this compound yields 5-amino-4-hydroxy-2-naphthalenecarboxylic acid. Finally, esterification with ethanol produces the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Research indicates that derivatives of naphthoic acids, including 2-naphthalenecarboxylic acid derivatives, exhibit significant biological activities. For instance, studies have demonstrated that certain naphthoic acid analogues can act as high-affinity antagonists at the P2Y14 receptor, which is implicated in various physiological processes and diseases such as asthma and neuropathic pain .

Case Study: P2Y14 Receptor Antagonism

A study assessed the antagonistic properties of 2-naphthoic acid derivatives on CHO cells expressing the human P2Y14 receptor. The results showed that specific derivatives had low nanomolar Ki values, indicating potent receptor binding and potential therapeutic applications in treating conditions related to P2Y14 receptor activity .

Dye Production

Another significant application of 2-naphthalenecarboxylic acid derivatives is in the synthesis of organic dyes. The compound can serve as a precursor for azo dyes and other colorants used in textiles and coatings. The structural features of naphthalene derivatives allow for the development of dyes with specific absorption properties, making them suitable for various industrial applications .

Table: Comparison of Naphthalene Derivatives in Dye Production

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Ethyl 5-amino-4-hydroxy-2-naphthoate | Azo dye synthesis | Good solubility and color stability |

| 4-Phenyl-2-naphthoic acid | Organic dye production | High absorbance at visible wavelengths |

| 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | Textile dyes | Excellent lightfastness |

Synthesis of Organic Compounds

The compound is also utilized as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating more complex molecules. For example, methods have been developed to produce amide compounds from naphthalenecarboxylic acids using less harmful reagents, enhancing the efficiency and safety of chemical processes .

Synthesis Methodology

The synthesis of naphthalenecarboxylic acid derivatives often involves amidation reactions where the carboxylic acid reacts with amines or ammonium salts under controlled conditions. This approach has led to improved yields and reduced environmental impact compared to traditional methods .

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

- 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, methyl ester

- 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester (CAS No. 945034-41-3) is an organic compound with a molecular formula of C₁₃H₁₃N₁O₃ and a molecular weight of approximately 231.25 g/mol. This compound features a naphthalene backbone that includes both amino and hydroxyl functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Naphthalene Ring : Provides hydrophobic interactions.

- Amino Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions.

- Hydroxyl Group : Increases solubility and reactivity in biological systems.

- Ethyl Ester Group : Enhances lipophilicity and stability.

Structural Formula

Anticancer Properties

Research indicates that compounds similar to 2-Naphthalenecarboxylic acid derivatives exhibit significant anticancer activities. For instance, a study on naphthalene derivatives demonstrated their effectiveness against human colon carcinoma cell lines, particularly those with deleted TP53 tumor suppressor genes. The mechanism of action often involves intercalation into DNA, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid derivative | Human Colon Carcinoma (TP53 null) | 10 | DNA intercalation |

| Ethyl 7-(4-fluorophenyl)-4-hydroxy- | Various Cancer Lines | <20 | Apoptosis induction |

| 1-Hydroxynaphthalene-2-carboxanilides | Human Colon Carcinoma | 15 | p53 pathway modulation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. Research indicates that derivatives of naphthalene exhibit broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with biomolecules.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

Study on Anticancer Activity

In a study published in Nature Reviews Cancer, researchers synthesized various naphthalene derivatives, including the ethyl ester variant. They found that these compounds exhibited potent antiproliferative effects against several cancer cell lines, with some showing greater efficacy than standard chemotherapeutics .

Study on Antimicrobial Effects

A recent investigation focused on the antimicrobial properties of naphthalene derivatives reported that the presence of hydroxyl and amino groups significantly enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these functional groups play a crucial role in the interaction with bacterial membranes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 5-amino-4-hydroxy-2-naphthalenecarboxylate, and how do reaction conditions influence product purity?

Synthesis typically involves condensation reactions under acidic or basic conditions. For example, analogous compounds like ethyl 4-substituted pyrimidinecarboxylates are synthesized via alkylation of intermediates with anhydrous K₂CO₃ and tetrabutyl ammonium bromide . Reaction conditions (e.g., solvent choice, temperature, stoichiometry) critically affect regioselectivity and yield. For instance, in related naphthalene derivatives, cyclization of ethyl 7-(arylthioxy)-8-nitroquinoline-3-carboxylates under acidic conditions yielded fused tetracyclic structures . Purity can be validated via HPLC or NMR, with attention to byproducts such as thioxopyridine derivatives, which form under sulfur-rich conditions .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Key techniques include:

- Mass spectrometry (MS): Used to confirm molecular weight and fragmentation patterns. For example, NIST databases provide reference spectra for naphthalene derivatives, aiding identification .

- ¹H/¹³C NMR: Critical for resolving aromatic protons and ester/amine functional groups. In related compounds like ethyl 3-hydroxy-2-naphthoate, downfield shifts (~δ 8.5–9.0 ppm) confirm aromatic protons adjacent to electron-withdrawing groups .

- IR spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. What mechanisms underlie contradictory pharmacological data for this compound in neuroprotection vs. cytotoxicity?

Discrepancies may arise from dose-dependent effects or interaction with multiple signaling pathways. For example:

- Neuroprotection: Analogous adamantyl-hydroxyphenyl-naphthalene (AHPN) derivatives activate mitochondrial apoptosis via the Nur77/Bcl-2 pathway, which is sensitive to ester hydrolysis .

- Cytotoxicity: Overactivation of adenosine A2A receptors (A2AR) by structurally similar esters can exacerbate oxidative stress in neuronal models . Researchers should perform dose-response assays (e.g., 0.1–100 µM) and monitor reactive oxygen species (ROS) levels to reconcile these effects .

Q. How can researchers optimize enantioselectivity in esterase-mediated hydrolysis of this compound for chiral resolution?

Thermostable esterases like Pyrobaculum calidifontis VA1 (PestE) show high enantioselectivity (E > 100) for naphthalene carboxylates. Key factors include:

- Substrate engineering: Introducing bulky substituents (e.g., trifluoromethyl groups) enhances steric discrimination .

- Enzyme immobilization: Improves reusability and stability in non-aqueous solvents .

- Kinetic analysis: Use chiral HPLC to calculate enantiomeric excess (ee) and determine Michaelis-Menten parameters .

Q. What experimental designs mitigate bias in toxicological studies of this compound?

Adopt risk-of-bias (RoB) frameworks from controlled exposure studies:

- Randomization: Ensure administered doses are randomized and allocation concealed (Table C-7, ).

- Outcome reporting: Validate that all measured outcomes (e.g., hepatic enzyme activity, histopathology) are fully reported (Table C-6, ).

- Negative controls: Include vehicle-only groups to distinguish compound-specific effects from solvent artifacts .

Q. Methodological Challenges

Q. How can researchers resolve discrepancies in pH-dependent stability data for this compound?

Conflicting stability profiles may arise from weak acid dissociation (pKa ~4–6) or hygroscopicity. Strategies include:

- pH titration: Monitor degradation via UV-Vis spectroscopy under controlled pH (2–10) .

- Moisture control: Store samples with desiccants (e.g., silica gel) to prevent hydrolysis of the ethyl ester group .

Q. What strategies validate the compound’s role in modulating GABA release in cortical neurons?

Use patch-clamp electrophysiology:

- Evoked IPSCs: Apply kainate (KA) receptor agonists/antagonists to isolate GABAergic currents .

- Pharmacological blockers: Co-apply CNQX (AMPA/KA antagonist) and picrotoxin (GABAₐ antagonist) to confirm specificity .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 5-amino-4-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2,14H2,1H3 |

InChI Key |

RAEHIQMXXISWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.